molecular formula C14H32N2O2 B14276328 1,1'-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol) CAS No. 167633-31-0

1,1'-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol)

Cat. No.: B14276328
CAS No.: 167633-31-0
M. Wt: 260.42 g/mol
InChI Key: KRDWDXDESAGYQU-UHFFFAOYSA-N
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Description

1,1’-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol) is a chemical compound that features a hexyl chain with a dimethylamino group and two propan-2-ol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol) typically involves the following steps:

    Starting Materials: The synthesis begins with hexylamine and dimethylamine.

    Reaction with Epoxide: The hexylamine reacts with an epoxide, such as propylene oxide, under basic conditions to form the intermediate.

    Dimethylation: The intermediate is then reacted with dimethylamine to introduce the dimethylamino group.

    Final Product Formation: The final step involves the reaction of the intermediate with another molecule of propylene oxide to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,1’-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form primary or secondary amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted amines or alcohols.

Scientific Research Applications

1,1’-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a component in drug delivery systems.

    Medicine: Explored for its potential therapeutic properties, including its use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol) involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity.

    Pathways Involved: It may influence signaling pathways, metabolic processes, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1,1’-{[6-(Dimethylamino)hexyl]azanediyl}di(ethanol): Similar structure but with ethanol groups instead of propan-2-ol.

    1,1’-{[6-(Dimethylamino)hexyl]azanediyl}di(butan-2-ol): Similar structure but with butan-2-ol groups.

Uniqueness

1,1’-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol) is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

167633-31-0

Molecular Formula

C14H32N2O2

Molecular Weight

260.42 g/mol

IUPAC Name

1-[6-(dimethylamino)hexyl-(2-hydroxypropyl)amino]propan-2-ol

InChI

InChI=1S/C14H32N2O2/c1-13(17)11-16(12-14(2)18)10-8-6-5-7-9-15(3)4/h13-14,17-18H,5-12H2,1-4H3

InChI Key

KRDWDXDESAGYQU-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CCCCCCN(C)C)CC(C)O)O

Origin of Product

United States

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